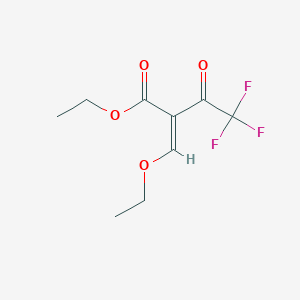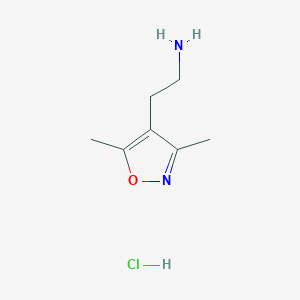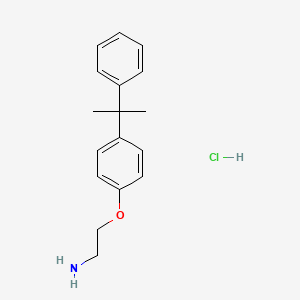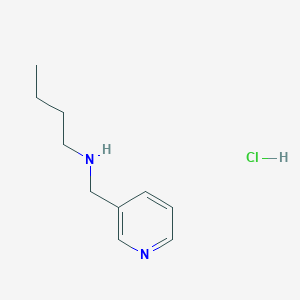
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate
Vue d'ensemble
Description
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate is a laboratory chemical . It has a molecular formula of C9H11F3O4 and a molecular weight of 240.18 . It is also known as Ethyl 3-Ethoxy-2-(2,2,2-trifluoroacetyl)acrylate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate consists of an ethoxy group attached to a methylene group, which is double-bonded to a carbon atom. This carbon atom is part of a carbonyl group that is attached to a trifluoroacetoacetate group .Physical And Chemical Properties Analysis
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate is a liquid at 20 degrees Celsius . It has a boiling point of 120 degrees Celsius at 10 mmHg and a flash point of 104 degrees Celsius . The specific gravity at 20/20 degrees Celsius is 1.24, and the refractive index is 1.43 .Applications De Recherche Scientifique
Organic Synthesis and Detrifluoroacetylation
EEOT serves as a valuable reagent and intermediate in organic synthesis. One notable transformation involves detrifluoroacetylation, where EEOT reacts with cesium fluoride under mild conditions to yield triethyl 1,3,5-benzenetricarboxylate . The plausible mechanism for this process includes step-by-step reactions of detrifluoroacetylation, addition-elimination, and cyclization of three molecules of the starting CF₃-alkoxyenone .
Materials Science Applications
In materials science, EEOT finds applications due to its unique fluorinated structure. Researchers have explored its use in designing novel materials, such as polymers, coatings, and functional surfaces. The trifluoromethyl group imparts desirable properties, including enhanced hydrophobicity and chemical stability .
Fluorine Chemistry and Medicinal Chemistry
EEOT’s trifluoromethyl moiety makes it an intriguing candidate for drug development. Medicinal chemists have investigated its potential as a building block for designing bioactive compounds. Incorporating fluorinated groups can enhance drug potency, metabolic stability, and pharmacokinetics .
Catalysis and Asymmetric Synthesis
Researchers have explored EEOT in catalytic processes. For instance, it has been employed in asymmetric synthesis, where the trifluoromethyl group influences chiral induction. By incorporating EEOT-derived motifs, chemists can access enantioenriched products .
Photophysics and Fluorescent Probes
EEOT derivatives exhibit interesting photophysical properties. Some studies have focused on their use as fluorescent probes or sensors. By modifying the EEOT scaffold, researchers can tailor emission wavelengths and probe specific biological targets .
Coordination Chemistry and Metal Complexes
The trifluoromethyl group in EEOT can coordinate with transition metals, leading to stable metal complexes. These complexes find applications in catalysis, luminescence, and materials science. Understanding the coordination chemistry of EEOT contributes to the design of functional metal-based materials .
Safety and Hazards
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Mécanisme D'action
Mode of Action
It’s known that the compound can participate in various chemical reactions, such as the microwave-assisted synthesis of ethyl 1-[4-(2,3,3-trichloroacrylamido)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate . .
Biochemical Pathways
The compound is known to be a useful building block in the construction of various heterocycles
Propriétés
IUPAC Name |
ethyl (2Z)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O4/c1-3-15-5-6(8(14)16-4-2)7(13)9(10,11)12/h5H,3-4H2,1-2H3/b6-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGGOXOLHQANRB-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C(F)(F)F)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(/C(=O)C(F)(F)F)\C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate | |
CAS RN |
571-55-1 | |
| Record name | Butanoic acid, 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxo-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[2-(Mesityloxy)ethyl]amine hydrochloride](/img/structure/B3077554.png)

![N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/structure/B3077564.png)
![N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/structure/B3077571.png)
![2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3077576.png)
![N-[(5-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride](/img/structure/B3077583.png)
![2-[(4-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B3077587.png)
![2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077596.png)
